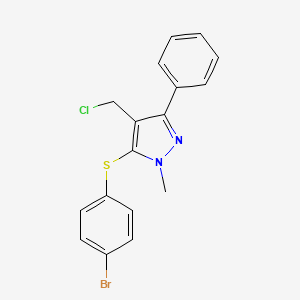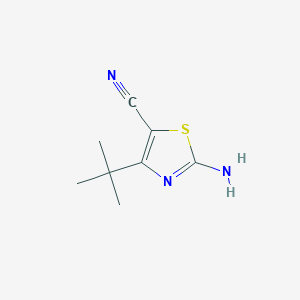
3-Amino-3-(4-methoxyphenyl)propan-1-ol
Overview
Description
3-Amino-3-(4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a colorless to white crystalline powder that is soluble in water and ethanol . This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the synthesis of various drugs .
Mechanism of Action
Target of Action
3-Amino-3-(4-methoxyphenyl)propan-1-ol is an organic compound that can be used as an intermediate in organic synthesis . It can be used to synthesize compounds such as drugs, dyes, and pesticides . In the pharmaceutical field, the compound is used in the synthesis of β-blockers and quetiapine derivatives . .
Mode of Action
Given its use in the synthesis of β-blockers, it can be inferred that it may interact with β-adrenergic receptors, similar to other β-blockers .
Biochemical Pathways
Considering its use in the synthesis of β-blockers, it may be involved in the regulation of the adrenergic system, which mediates the body’s fight-or-flight response .
Pharmacokinetics
It is known that the compound is soluble in water and ethanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Given its use in the synthesis of β-blockers, it may contribute to the blocking of β-adrenergic receptors, thereby reducing heart rate and blood pressure .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c , suggesting that light, moisture, and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
3-Amino-3-(4-methoxyphenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in the synthesis of complex organic molecules. The compound’s amino group allows it to form hydrogen bonds with proteins, influencing their structure and function . Additionally, its methoxyphenyl group can participate in hydrophobic interactions, further affecting biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic properties. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors, such as NADH or FAD, are also crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can affect its biological activity. For example, its presence in the liver may enhance its metabolic processing, while its accumulation in other tissues may lead to different physiological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, affecting gene expression and other nuclear processes .
Preparation Methods
The preparation of 3-Amino-3-(4-methoxyphenyl)propan-1-ol can be carried out through several steps :
Reaction of 4-methoxyacetophenone with nitropropane: This reaction generates 4-methoxyphenylnitropropane.
Reduction of the nitro compound: In the presence of hydrogen, the nitro compound is reduced to the amino compound.
Final product: The resulting product is this compound.
Chemical Reactions Analysis
3-Amino-3-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions :
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions: Typical reagents include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions.
Major products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(4-methoxyphenyl)propan-1-ol has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is used in the synthesis of β-blockers and other pharmaceutical drugs.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
3-Amino-3-(4-methoxyphenyl)propan-1-ol can be compared with other similar compounds :
3-Amino-3-(3-methoxyphenyl)propan-1-ol: This compound has a similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
3-(4-methoxyphenoxy)propan-1-amine: This compound has an ether linkage instead of a direct carbon-carbon bond, affecting its chemical behavior and applications.
®-3-Amino-3-(4-methoxyphenyl)propan-1-ol: This is the enantiomer of the compound, which can have different biological activity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
3-amino-3-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMCHUIUINGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369984 | |
| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-24-2 | |
| Record name | γ-Amino-4-methoxybenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68208-24-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)






![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)


![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)


